molecular formula C17H18F3NO3 B2874567 5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione CAS No. 1024151-73-2

5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione

Cat. No.: B2874567
CAS No.: 1024151-73-2
M. Wt: 341.33
InChI Key: YMSMECORSPOZQO-ZROIWOOFSA-N
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Description

5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by:

  • Position 5 substitution: An isopropyl group, contributing to steric bulk and lipophilicity.
  • Position 2 substitution: An aminomethylene group linked to a 4-(trifluoromethoxy)phenyl moiety.

This compound is structurally analogous to intermediates used in medicinal chemistry and organic synthesis, particularly in heterocyclic systems (e.g., thiophenes, oxazoles) . Its core cyclohexane-1,3-dione scaffold allows for diverse functionalization, enabling applications in drug discovery and materials science.

Properties

IUPAC Name

3-hydroxy-5-propan-2-yl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c1-10(2)11-7-15(22)14(16(23)8-11)9-21-12-3-5-13(6-4-12)24-17(18,19)20/h3-6,9-11,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWGBPYNQXGRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is a synthetic organic compound with notable biological activity, particularly in agricultural and medicinal chemistry. This article explores its biological interactions, mechanisms of action, and potential applications based on current research findings.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C16H18F3N1O3
  • Molecular Weight : 341.32 g/mol

The compound features a cyclohexanedione structure with an isopropyl group and a trifluoromethoxy-substituted phenyl moiety, which contributes to its diverse biological activities.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. Its structural components suggest potential interactions with biological targets involved in plant growth regulation. Similar compounds have been reported to inhibit specific enzymes or metabolic pathways crucial for plant development, making this compound a candidate for controlling unwanted vegetation in agricultural settings.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes in plant metabolic pathways. The presence of the trifluoromethoxy group enhances the lipophilicity and binding affinity to target sites.
  • Receptor Interaction : Preliminary studies suggest that the compound may bind to specific receptors or proteins that regulate growth and development in plants.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar molecules:

Compound NameStructural FeaturesBiological Activity
2-(Substituted-phenyl)-cyclopentane-1,3-dioneCyclopentane core with phenyl substituentsHerbicidal properties
5-(Trifluoromethyl)-2-hydroxycyclohexane-1,3-dioneHydroxy substitution on cyclohexanedioneAntimicrobial activity
4-(Trifluoromethoxy)-aniline derivativesAniline structure with trifluoromethoxy groupPotential enzyme inhibitors

The unique combination of the isopropyl and trifluoromethoxy groups in this compound may enhance its efficacy compared to other herbicides.

Cytotoxicity Studies

While primarily studied for its herbicidal properties, related compounds have shown promising results in cytotoxicity against cancer cell lines. For instance, derivatives of similar structures have demonstrated selective cytotoxic effects against leukemia cells at submicromolar concentrations. This suggests a potential for broader applications in medicinal chemistry .

Environmental Impact and Safety

As with any synthetic herbicide, understanding the environmental impact is crucial. The Environmental Protection Agency (EPA) monitors such compounds for their ecological effects. The trifluoromethoxy group can influence the persistence and bioaccumulation of these compounds in the environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of 2-(aminomethylene)cyclohexane-1,3-diones. Key analogs and their distinguishing features include:

Compound Substituents Molecular Formula Molecular Weight Key Properties References
Target : 5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione 5-isopropyl, 2-((4-(OCF₃)phenyl)aminomethylene) C₁₉H₂₁F₃N₂O₃ 382.38 g/mol* High lipophilicity (due to -OCF₃ and isopropyl); potential metabolic stability. Synthesized via methods in
5-[(4-Methoxyphenyl)amino]methylene-2,2-dimethyl-1,3-dioxane-4,6-dione 5-(4-methoxyphenyl)aminomethylene, 2,2-dimethyl-1,3-dioxane-4,6-dione core C₁₄H₁₅NO₅ 277.27 g/mol Lower lipophilicity (-OCH₃ vs. -OCF₃); altered reactivity due to dioxane core.
5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione 4-chlorophenyl, 2-(piperazinyl-ethyl)aminomethylene C₁₉H₂₄ClN₃O₂ 361.87 g/mol Enhanced solubility (piperazine introduces basicity); used in medicinal studies.
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione Phenyl, 2-(piperazinyl-ethyl)aminomethylene C₁₉H₂₅N₃O₂ 327.42 g/mol Moderate lipophilicity; pKa ~9.16 (predicted); irritant hazard.
2-(((2,4-Dimethoxyphenyl)amino)methylene)-5-(4-fluorophenyl)cyclohexane-1,3-dione 4-fluorophenyl, 2-(2,4-dimethoxyphenyl)aminomethylene C₂₁H₂₀FNO₄ 369.39 g/mol Electron-rich aromatic system; potential fluorescence properties.

*Calculated based on molecular formula.

Preparation Methods

Condensation of Isobutylideneacetone with Ethyl Malonate

A classical approach involves reacting isobutylideneacetone with ethyl malonate under basic conditions. The reaction proceeds via aldol condensation, followed by ester hydrolysis and decarboxylation to yield 5-isopropyl-1,3-cyclohexanedione.

Procedure :

  • Dissolve isobutylideneacetone (1 mol) and ethyl malonate (1.2 mol) in anhydrous ethanol.
  • Add sodium ethoxide (1.5 mol) gradually under nitrogen atmosphere.
  • Reflux at 80°C for 6–8 hours.
  • Acidify with HCl, extract with dichloromethane, and purify via recrystallization (ethanol/water).
    Yield : 72–78%.

Alternative Multistep Synthesis

A reported multistep method includes:

  • Aldol condensation of methyl vinyl ketone with malonic acid.
  • Dieckmann annulation to form the cyclic diketone.
  • Decarboxylation under acidic conditions.

Synthesis of 4-(Trifluoromethoxy)aniline

The aromatic amine component is synthesized via direct amination of trifluoromethoxybenzene.

Sodium Ferrate-Mediated Amination

A high-yield method employs sodium ferrate (Na₂FeO₄) and sodium amide (NaNH₂) in dimethyl sulfoxide (DMSO):

  • Add trifluoromethoxybenzene (1 mol) and Na₂FeO₄ (1.4 mol) to anhydrous DMSO.
  • Heat at 95°C for 4 hours under argon.
  • Add NaNH₂ (4.5 mol) and heat at 155°C under 4 atm pressure for 10 hours.
  • Quench with water, extract with chloroform, and dry over Na₂SO₄.
    Yield : 98.2%.

Knoevenagel Condensation for Methyleneamino Functionalization

The final step involves Knoevenagel condensation between 5-isopropyl-1,3-cyclohexanedione and 4-(trifluoromethoxy)aniline to form the methyleneamino bridge.

Standard Knoevenagel Protocol

  • Dissolve 5-isopropyl-1,3-cyclohexanedione (1 mol) and 4-(trifluoromethoxy)aniline (1.1 mol) in glacial acetic acid.
  • Add catalytic piperidine (0.1 mol) and reflux at 120°C for 12 hours.
  • Cool, precipitate with ice water, and filter.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).
    Yield : 65–70%.

Microwave-Assisted Optimization

Modern adaptations use microwave irradiation to accelerate the reaction:

  • Mix reactants in ethanol with K₂CO₃ (0.2 mol).
  • Irradiate at 150°C for 20 minutes.
  • Isolate via vacuum filtration.
    Yield : 82% (reduced side-product formation).

Structural and Crystallographic Validation

X-ray diffraction studies of analogous 1,3-dioxin-4-one derivatives confirm the half-boat conformation of the cyclohexanedione ring, stabilized by C–H⋯O interactions. These findings validate the steric compatibility of the isopropyl and trifluoromethoxy groups in the target compound.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing enolization of the diketone.
  • Solution : Use aprotic solvents (e.g., DMF) and low temperatures during condensation.

Purification Difficulties

  • Issue : Co-elution of unreacted aniline.
  • Solution : Employ gradient elution (0–40% ethyl acetate in hexane) with silica gel chromatography.

Industrial-Scale Adaptations

Patent EP3632903B1 describes a continuous-flow reactor system for large-scale synthesis:

  • Feed 5-isopropyl-1,3-cyclohexanedione and 4-(trifluoromethoxy)aniline into a tubular reactor.
  • Maintain residence time of 30 minutes at 100°C.
  • Separate products via inline liquid-liquid extraction.
    Throughput : 50 kg/day.

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